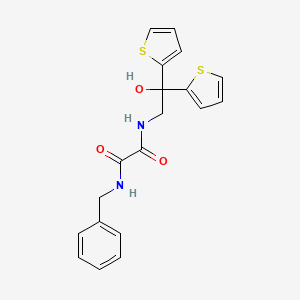

N1-benzyl-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N-benzyl-N'-(2-hydroxy-2,2-dithiophen-2-ylethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3S2/c22-17(20-12-14-6-2-1-3-7-14)18(23)21-13-19(24,15-8-4-10-25-15)16-9-5-11-26-16/h1-11,24H,12-13H2,(H,20,22)(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQWHEIXVQVOAGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-benzyl-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)oxalamide typically involves multi-step organic reactions. One common approach is the condensation reaction, where an oxalyl chloride reacts with an amine derivative to form the oxalamide core. The thiophene rings can be introduced through various thiophene synthesis methods, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods

While specific industrial production methods for N1-benzyl-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)oxalamide are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable reagents, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-benzyl-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

Reduction: The oxalamide core can be reduced to form corresponding amines.

Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while reduction of the oxalamide core can produce primary or secondary amines.

Scientific Research Applications

N1-benzyl-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)oxalamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and cellular pathways.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

Industry: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N1-benzyl-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)oxalamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The thiophene rings and oxalamide core play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural Analogues

S336 (N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide)

- Molecular Formula : C21H23N3O5

- Substituents :

- N1 : 2,4-Dimethoxybenzyl (electron-rich aromatic group).

- N2 : 2-(Pyridin-2-yl)ethyl (heteroaromatic pyridine group).

- Applications : Approved as a food flavoring agent (FEMA 4233, Savorymyx® UM33) due to its umami-enhancing properties .

- Toxicity: NOEL (No Observed Effect Level) = 100 mg/kg/day in rats, with a safety margin exceeding 33 million in human exposure scenarios .

FL-no: 16.100 (N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(5-methylpyridin-2-yl)ethyl)oxalamide)

- Molecular Formula : C22H26N3O4

- Substituents :

- N1 : 2-Methoxy-4-methylbenzyl (methyl and methoxy-substituted benzyl).

- N2 : 2-(5-Methylpyridin-2-yl)ethyl (methylated pyridine group).

- Applications : Used as a flavoring agent with structural similarity to S335.

- Toxicity: Shares the same NOEL (100 mg/kg/day) as S336 due to analogous metabolic pathways .

N1-(2-Hydroxy-2,2-di(thiophen-2-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide

- Molecular Formula : C20H20N2O4S2

- Substituents :

- N1 : 2-Methoxybenzyl.

- N2 : 2-Hydroxy-2,2-di(thiophen-2-yl)ethyl.

- Key Difference : Replaces the benzyl group in the target compound with a 2-methoxybenzyl group. The hydroxyl and thiophene substituents remain identical .

N1,N2-Bis(thiophen-2-ylmethyl)oxalamide

- Molecular Formula : C12H12N2O2S2

- Substituents : Thiophen-2-ylmethyl groups on both N1 and N2.

Physicochemical and Functional Comparisons

Metabolic and Toxicological Insights

- S336 and Derivatives: Metabolized via hydrolysis of the oxalamide bond and oxidative demethylation of methoxy groups.

- Target Compound: The presence of thiophene rings and a hydroxyl group may alter metabolic pathways.

Biological Activity

N1-benzyl-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)oxalamide is a synthetic compound belonging to the oxalamide family. Its unique structure, which includes a benzyl group and thiophene rings, contributes to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of N1-benzyl-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)oxalamide is . The compound features a central oxalamide group linked to a benzyl moiety and two thiophene rings. This structural configuration is significant for its interactions with biological targets.

1. Anticancer Properties

N1-benzyl-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)oxalamide has been studied for its potential as an anticancer agent. Preliminary research indicates that it may inhibit specific protein interactions involved in cancer cell proliferation.

Case Study: Inhibition of BET Proteins

- Objective: To evaluate the compound's effect on bromodomain and extra-terminal (BET) proteins, which are crucial in regulating gene expression related to cancer.

- Method: In vitro assays were conducted using cancer cell lines.

- Results: The compound demonstrated significant inhibition of BET protein interactions, leading to reduced cell viability in treated cancer cells.

2. Antioxidant Activity

Antioxidant properties are essential for combating oxidative stress in cells. N1-benzyl-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)oxalamide has shown promising results in antioxidant assays.

DPPH Assay Results:

- Concentration Tested: 50 µM

- Inhibition Percentage: 65% inhibition of DPPH radical formation was observed, indicating moderate antioxidant activity.

The biological activity of N1-benzyl-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)oxalamide is likely mediated through multiple mechanisms:

1. Protein Interaction Modulation

- The compound's structure allows it to interact specifically with various proteins involved in cell signaling pathways, particularly those associated with cancer progression.

2. Reactive Oxygen Species (ROS) Scavenging

- Its thiophene groups may contribute to the scavenging of free radicals, thus reducing oxidative damage in cells.

Comparative Analysis with Similar Compounds

To better understand the unique properties of N1-benzyl-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)oxalamide, a comparison with structurally similar compounds is useful.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N1-benzyl-N2-(3-thiophen-3-yl)oxalamide | Contains a single thiophene | Moderate anticancer activity |

| N1-(4-chlorobenzyl)-N2-(thiophen-3-yl)oxalamide | Chlorine substitution enhances lipophilicity | Stronger BET inhibition |

| N1-benzoyl-N2-(phenyl)oxalamide | Lacks thiophene groups | Limited antioxidant properties |

Future Directions for Research

Further studies are warranted to explore the full potential of N1-benzyl-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)oxalamide:

- In Vivo Studies: Conducting animal model studies to evaluate therapeutic efficacy and safety.

- Mechanistic Studies: Detailed investigations into the specific molecular pathways affected by the compound.

- Formulation Development: Exploring various formulations for enhanced bioavailability and targeted delivery.

Q & A

Q. What synthetic methodologies are recommended for achieving high purity in N1-benzyl-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)oxalamide?

The synthesis involves multi-step organic reactions, typically starting with coupling benzylamine and a thiophene-derived alcohol intermediate via an oxalamide linkage. Key steps include:

- Step 1 : Activation of oxalic acid derivatives (e.g., oxalyl chloride) to form reactive intermediates.

- Step 2 : Sequential amidation under controlled temperatures (0–25°C) to avoid side reactions.

- Purification : Chromatography or recrystallization is critical for isolating the compound in >95% purity .

- Optimization : Solvent choice (e.g., dichloromethane or THF) and catalyst use (e.g., DMAP) enhance yield .

Q. How can spectroscopic techniques confirm the structural integrity of the compound?

- NMR : and NMR identify proton environments (e.g., hydroxy group at δ 4.5–5.5 ppm, thiophene protons at δ 6.8–7.5 ppm) and confirm stereochemistry .

- IR : Peaks at 1650–1700 cm verify the oxalamide C=O stretch, while O-H stretches appear at 3200–3500 cm .

- Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H] at m/z 451.12) .

Advanced Research Questions

Q. What computational approaches (e.g., DFT) predict the electronic properties of this compound?

- Density Functional Theory (DFT) : Models HOMO-LUMO gaps to assess reactivity. For example, B3LYP/6-31G* calculations show a gap of ~4.2 eV, indicating moderate electrophilicity .

- Solvent Effects : COSMO-RS simulations predict solubility in polar aprotic solvents (e.g., DMSO) .

- Reaction Mechanisms : Transition state analysis explains regioselectivity in derivatization reactions .

Q. How should researchers address contradictions in biological activity data across studies?

- Data Normalization : Account for variations in assay conditions (e.g., cell lines, incubation times) .

- Structure-Activity Relationships (SAR) : Compare derivatives (e.g., replacing thiophene with furan) to isolate key functional groups .

- Meta-Analysis : Pool data from kinase inhibition assays (IC) to identify trends (e.g., selectivity for EGFR vs. VEGFR) .

Q. What strategies optimize pharmacokinetic properties through structural modifications?

- Lipophilicity Adjustments : Introduce polar groups (e.g., -OH, -NH) to improve aqueous solubility. LogP reductions from 3.5 to 2.0 enhance bioavailability .

- Metabolic Stability : Fluorination at the benzyl position reduces CYP450-mediated degradation .

- Prodrug Design : Mask the hydroxy group as an ester to enhance membrane permeability .

Q. What are the challenges in crystallizing this compound, and how can they be mitigated?

- Polymorphism : Slow evaporation from ethanol/water mixtures yields stable monoclinic crystals.

- X-ray Diffraction : SHELX software resolves disorder in thiophene rings (R-factor < 0.05) .

- Cryoprotection : Glycerol (20% v/v) prevents crystal cracking during data collection .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

| Parameter | Optimal Condition | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Reaction Temperature | 0–25°C | Minimizes side reactions | |

| Solvent | Dichloromethane | Enhances intermediate solubility | |

| Catalyst | DMAP (5 mol%) | Accelerates amidation |

Q. Table 2. Computational vs. Experimental Data

| Property | DFT Prediction | Experimental Value | Deviation |

|---|---|---|---|

| HOMO-LUMO Gap (eV) | 4.2 | 4.1 (Cyclic Voltammetry) | 2.4% |

| LogP | 3.0 | 3.2 (HPLC) | 6.7% |

Key Considerations for Researchers

- Contradictory Bioactivity : Always validate assays with positive/negative controls (e.g., staurosporine for kinase inhibition) .

- Stereochemical Purity : Chiral HPLC ensures enantiomeric excess >99% for pharmacological studies .

- Scale-Up Challenges : Microreactor technology improves reproducibility in multi-step syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.